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molecular formula C6H8O2 B045155 2-Methyl-1,3-cyclopentanedione CAS No. 765-69-5

2-Methyl-1,3-cyclopentanedione

Cat. No. B045155
M. Wt: 112.13 g/mol
InChI Key: HXZILEQYFQYQCE-UHFFFAOYSA-N
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Patent
US08889123B2

Procedure details

Synthesized according to Agosta and Smith, J. Org. Chem., 35: 3856 (1970). A mixture of 2-methyl-1,3-cyclopentanedione (10.025 g, 89.4 mmol, Aldrich), methyl iodide (6.0 mL, 96.4 mmol, Aldrich), and KOH (5.097 g, 90.8 mmol) in water (25 mL)/dioxane (75 mL) was heated at reflux. After 5 hours, a solution of KOH (2 g) and Mel (2.4 mL) in water (5 mL)/dioxane (15 mL) was added and after another 3 hours at reflux, the solution was stirred at room temperature overnight. A solution of KOH (2 g) and Mel (2.4 mL) in water (5 mL)/dioxane (15 mL) was added to the overnight reaction and heating at reflux. After 4 hours, the mixture was cooled to room temperature and extracted with ether (1×100 mL, 3×75 mL). The combined ether extracts were evaporated, the residue combined with 10% HCl (50 mL), and the resulting mixture placed in a 120° C. oil bath until it began boiling (ca. 15 minutes). The mixture was cooled to room temperature, neutralized by addition of saturated NaHCO3 solution (150 mL) and the resulting mixture extracted with CH2Cl2 (4×75 mL). The combined CH2Cl2 solution was dried (MgSO4), filtered and evaporated to leave a brown oil (10.474 g, 83 mmol, 93%) which was used directly in the next step.
Quantity
10.025 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
5.097 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8].CI.[OH-].[K+].O1CCOC[CH2:14]1>O>[CH3:1][C:2]1([CH3:14])[C:6](=[O:7])[CH2:5][CH2:4][C:3]1=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
10.025 g
Type
reactant
Smiles
CC1C(CCC1=O)=O
Name
Quantity
6 mL
Type
reactant
Smiles
CI
Name
Quantity
5.097 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
75 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Synthesized
TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
heating
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
WAIT
Type
WAIT
Details
After 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (1×100 mL, 3×75 mL)
CUSTOM
Type
CUSTOM
Details
The combined ether extracts were evaporated
CUSTOM
Type
CUSTOM
Details
placed in a 120° C.
CUSTOM
Type
CUSTOM
Details
(ca. 15 minutes)
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
ADDITION
Type
ADDITION
Details
neutralized by addition of saturated NaHCO3 solution (150 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture extracted with CH2Cl2 (4×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined CH2Cl2 solution was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(CCC1=O)=O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 83 mmol
AMOUNT: MASS 10.474 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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